molecular formula C8H17NO2 B1423070 1-(2-Methoxyethyl)piperidin-3-ol CAS No. 1251335-99-5

1-(2-Methoxyethyl)piperidin-3-ol

Cat. No. B1423070
CAS RN: 1251335-99-5
M. Wt: 159.23 g/mol
InChI Key: JPLSYUDDYUGXQU-UHFFFAOYSA-N
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Description

“1-(2-Methoxyethyl)piperidin-3-ol” is a chemical compound with the molecular formula C8H17NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

Piperidine derivatives, including “1-(2-Methoxyethyl)piperidin-3-ol”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various substituted piperidines .


Molecular Structure Analysis

The molecular structure of “1-(2-Methoxyethyl)piperidin-3-ol” consists of a piperidine ring with a methoxyethyl group attached to one of the carbon atoms and a hydroxyl group attached to another carbon atom . The InChI code for this compound is 1S/C8H17NO2/c1-11-6-5-9-4-2-3-8(10)7-9/h8,10H,2-7H2,1H3 .


Physical And Chemical Properties Analysis

“1-(2-Methoxyethyl)piperidin-3-ol” is a liquid at room temperature. It has a molecular weight of 159.23 .

Scientific Research Applications

Photodynamic Antimicrobial Activity

1-(2-Methoxyethyl)piperidin-3-ol derivatives have been used in the synthesis of zinc phthalocyanine complexes. These complexes, when loaded into silica nanoparticles and modified with substances like ampicillin, have shown significant potential in photodynamic antimicrobial activity, especially against Staphylococcus aureus. The use of cationic complexes derived from these derivatives demonstrates the potential of 1-(2-Methoxyethyl)piperidin-3-ol in enhancing photodynamic therapy, a treatment that uses light-sensitive compounds to produce reactive oxygen species and kill bacteria, fungi, and cancer cells (Magadla & Nyokong, 2020).

Analytical Toxicology

Although not directly related to the intrinsic properties of 1-(2-Methoxyethyl)piperidin-3-ol, the compound's structural analogs have been part of important research in analytical toxicology. For example, 2-methoxydiphenidine, a compound structurally similar to 1-(2-Methoxyethyl)piperidin-3-ol, has been analyzed for its presence and concentration in forensic cases. These studies underscore the broader significance of understanding the chemical properties and biological interactions of similar compounds (Elliott et al., 2015).

NMDA Receptor Antagonists

1-(2-Methoxyethyl)piperidin-3-ol derivatives have been utilized in the design and synthesis of compounds with potential as NMDA receptor antagonists. These compounds are valuable in neurological research and could contribute to treatments for conditions like Alzheimer's disease, neuropathic pain, and some psychiatric disorders (Tewes et al., 2010).

Organic Synthesis and Medicinal Chemistry

The compound and its derivatives are involved in complex chemical reactions used in organic synthesis and pharmaceutical research. For instance, they participate in reactions with boron(III) bromide, leading to ring contraction in piperidines, a reaction with implications in synthesizing various medicinal and organic compounds (Tehrani et al., 2000).

Safety and Hazards

The safety data sheet for “1-(2-Methoxyethyl)piperidin-3-ol” indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Future Directions

Piperidine derivatives, including “1-(2-Methoxyethyl)piperidin-3-ol”, continue to be of interest in the field of drug discovery due to their presence in a wide range of pharmaceuticals and their diverse pharmacological activities . Future research will likely focus on developing new synthesis methods for piperidine derivatives, exploring their biological activities, and optimizing their pharmacological properties .

properties

IUPAC Name

1-(2-methoxyethyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-11-6-5-9-4-2-3-8(10)7-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLSYUDDYUGXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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